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molecular formula C7H6BrClO2S B8713992 Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate CAS No. 229342-84-1

Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate

Cat. No. B8713992
M. Wt: 269.54 g/mol
InChI Key: QPKMILNWXPTHEY-UHFFFAOYSA-N
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Patent
US07365065B2

Procedure details

A solution of methyl 3-chloro-4-methylthiophenecarboxylate (10 g, 53 mmol), N-bromosuccinimide (9.4 g, 53 mmol) and azo-bis-(isobutyronitrile) (860 mg, 5.3 mmol) in carbon tetrachloride (300 ml) was heated at reflux for 18 h. The mixture was filtered and reduced. Chromatography (10% EtOAc/90% hexanes) afforded methyl 4-bromomethyl-3-chlorothiophene-2-carboxylate (5.5 g, 39%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:7][C:6]1[C:2]([Cl:1])=[C:3]([C:8]([O:10][CH3:11])=[O:9])[S:4][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(SC=C1C)C(=O)OC
Name
Quantity
9.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
860 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=C(SC1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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